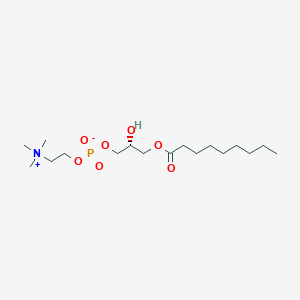

1-Nonanoyl-sn-glycero-3-phosphocholine

説明

Contextualization within Short-Chain Lysophosphatidylcholine (B164491) Research

Lysophosphatidylcholines (LPCs) are a class of lipids derived from phosphatidylcholines through the enzymatic action of phospholipase A2 (PLA2), which removes one of the two fatty acid chains. nih.gov LPCs are found in small amounts in most biological membranes and play roles as signaling molecules in numerous physiological and pathological processes. nih.govmdpi.com They are characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and a single acyl chain. mdpi.com

1-Nonanoyl-sn-glycero-3-phosphocholine belongs to the subgroup of short-chain LPCs. The length of the acyl chain is a critical determinant of the molecule's physical behavior in aqueous solutions. Unlike their long-chain counterparts which tend to form bilayers, short-chain LPCs typically form micelles. This property makes them useful as detergents or solubilizing agents in membrane biochemistry. The nonanoyl (C9:0) chain places this molecule at an intermediate position, allowing for the study of phenomena at the transition between micelle-forming and bilayer-forming behavior.

| Property | Description | Significance in Research |

| Acyl Chain | Single 9-carbon saturated chain (Nonanoyl) | Determines the molecule's hydrophobicity and its aggregation behavior in water. |

| Backbone | sn-glycero-3-phosphocholine | Standard chiral glycerol backbone and polar headgroup found in major cell membrane phospholipids (B1166683). |

| Classification | Short-chain lysophosphatidylcholine (LPC) | Exhibits properties intermediate between detergents and bilayer-forming lipids, such as a relatively high critical micelle concentration (CMC). |

| Primary Function in Research | Surfactant / Solubilizing Agent | Used to disrupt biological membranes, solubilize membrane proteins, and form mixed micelles for structural and functional studies. |

Significance as a Model Lipid for Biochemical and Biophysical Investigations

The distinct amphiphilic nature of 1-Nonanoyl-sn-glycero-3-phosphocholine makes it a valuable tool in lipid science. Its single short acyl chain and polar phosphocholine headgroup give it detergent-like properties, enabling it to solubilize biological membranes and membrane-associated proteins. This is crucial for the isolation and characterization of membrane proteins, which are notoriously difficult to study in their native environment.

In biophysical studies, it serves as a model system for investigating lipid-protein interactions, the dynamics of lipid self-assembly, and the mechanisms of membrane fusion and fission. By incorporating it into model membranes such as vesicles or bicelles, researchers can systematically probe how changes in lipid composition affect membrane properties like curvature, fluidity, and permeability. The well-defined and relatively simple structure of 1-Nonanoyl-sn-glycero-3-phosphocholine allows for more controlled experiments compared to complex lipid mixtures extracted from natural sources.

Key Research Applications:

Membrane Protein Solubilization: Its ability to form micelles allows it to extract proteins from cell membranes for purification and subsequent structural analysis (e.g., X-ray crystallography or cryo-electron microscopy).

Biophysical Assays: Used to study the kinetics of enzymes that act on lipid substrates.

Model Membrane Systems: Incorporated into liposomes or nanodiscs to study the influence of single-chain lipids on bilayer stability and dynamics.

Purity and Synthetic Considerations for Research Applications

Synthesis of specific lysophospholipids can be achieved through various chemo-enzymatic routes. mdpi.com A common strategy involves the selective acylation of a precursor like sn-glycero-3-phosphocholine (GPC). mdpi.comcaymanchem.com GPC provides the correct stereochemistry at the glycerol backbone, which is crucial for biological relevance. mdpi.com The nonanoyl group is then chemically attached to the sn-1 position.

Following synthesis, rigorous purification is required. Techniques such as column chromatography (e.g., silicic acid chromatography) and recrystallization are often employed to remove byproducts and unreacted starting materials. semanticscholar.orgnih.gov The final purity is typically assessed using a combination of analytical methods.

| Analytical Technique | Purpose | Typical Findings for High-Purity Sample |

| Thin-Layer Chromatography (TLC) | Initial purity check and reaction monitoring | A single spot indicating the absence of major impurities. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity | A major peak corresponding to the target compound, often with purity >95%. semanticscholar.org |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structure | A molecular ion peak matching the calculated mass of 1-Nonanoyl-sn-glycero-3-phosphocholine. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Spectra (¹H, ¹³C, ³¹P) consistent with the expected chemical structure, confirming the position of the acyl chain. semanticscholar.org |

特性

IUPAC Name |

[(2R)-2-hydroxy-3-nonanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO7P/c1-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18(2,3)4/h16,19H,5-15H2,1-4H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTRCGYRHHVHRW-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Applications and Analytical Characterization

Applications in Lipid Extraction and Quantification Methodologies

In the field of lipidomics, accurate quantification and separation of lipid species are paramount. 1-Nonanoyl-sn-glycero-3-phosphocholine serves as a useful standard and tool in the development of robust analytical methods due to its distinct properties.

Thin-Layer Chromatography (TLC) is a foundational technique for separating complex lipid mixtures into different classes based on their polarity. srce.hr The separation occurs on a stationary phase, typically silica (B1680970) gel, with a mobile phase consisting of a mixture of organic solvents. srce.hr In this system, nonpolar lipids migrate further up the plate, while polar lipids have stronger interactions with the silica and exhibit lower mobility.

As a lysophospholipid, 1-Nonanoyl-sn-glycero-3-phosphocholine is significantly more polar than diacyl-glycerophospholipids (like phosphatidylcholine) and nonpolar lipids (like triacylglycerols and cholesterol esters). This is due to the presence of a free hydroxyl group at the sn-2 position and the prominent phosphocholine (B91661) headgroup. When used as a reference standard in TLC, it would appear with a low retention factor (Rf) value, migrating only a short distance from the origin. Its position on the chromatogram serves as a key marker for the lysophospholipid class, allowing for the clear separation and identification of this fraction from other less polar lipid classes in a biological extract. The Rf value can be precisely controlled by adjusting the solvent system, but its relative position remains consistent, making it a reliable qualitative standard.

Modern quantitative lipidomics heavily relies on liquid chromatography-mass spectrometry (LC-MS). nih.gov In these methods, internal standards are crucial for accurate quantification, as they correct for variations in sample extraction, processing, and instrument response. srce.hr 1-Nonanoyl-sn-glycero-3-phosphocholine, often abbreviated as LysoPC(9:0), is particularly well-suited for this role. Because lipids with odd-numbered carbon chains are not common in most mammalian systems, it can be added to a biological sample at a known concentration without interference from endogenous lipids. uni-graz.at

Its utility is further defined by its polarity and recovery characteristics. In reversed-phase (RP) liquid chromatography, the most common LC method for lipidomics, lipids are separated based on hydrophobicity. Retention time is primarily influenced by acyl chain length and the degree of unsaturation. Due to its short nine-carbon chain, LysoPC(9:0) is one of the most polar lysophosphatidylcholines and therefore elutes very early in the chromatographic run. capes.gov.brresearchgate.net This early elution is advantageous as it minimizes interference with the more retained, longer-chain lipids that are often of greater biological interest.

As an internal standard, its recovery during lipid extraction protocols (such as Folch or Bligh-Dyer) can be monitored to assess the efficiency of the extraction for polar lysophospholipids, which can sometimes be lost in the aqueous phase if the extraction is not optimized. nih.gov

Below is a table illustrating the expected chromatographic properties of 1-Nonanoyl-sn-glycero-3-phosphocholine compared to other common lipids in a typical analytical workflow.

| Property | 1-Nonanoyl-sn-glycero-3-phosphocholine (LysoPC 9:0) | 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (PC 16:0/16:0) | Triolein (TG 18:1/18:1/18:1) |

| Lipid Class | Lysophosphatidylcholine (B164491) | Lysophosphatidylcholine | Phosphatidylcholine | Triacylglycerol |

| Relative Polarity | High | Medium-High | Medium | Low |

| Expected TLC Rf | Low | Low-Medium | Medium | High |

| Expected RP-HPLC Retention | Very Early Elution | Early Elution | Mid Elution | Late Elution |

| Use in Lipidomics | Internal Standard | Analyte / Standard | Analyte / Standard | Analyte / Standard |

Biophysical and Structural Characterization Approaches

The detergent-like properties of short-chain lysophospholipids make them valuable reagents in the structural biology of proteins, particularly enzymes that interact with lipids.

Obtaining high-quality crystals of proteins for X-ray crystallography can be challenging, especially for enzymes that are active at a lipid-water interface, such as Phospholipase A2 (PLA2). These enzymes often require a lipidic environment to maintain their native, stable conformation. 1-Nonanoyl-sn-glycero-3-phosphocholine, with its short acyl chain, forms micelles in aqueous solution rather than bilayers. nih.gov These micelles can serve as a membrane-mimicking environment, providing a stable matrix that solubilizes the protein and facilitates crystallization.

In the context of PLA2, this lysophospholipid can act as a substrate analogue or an inhibitor, binding to the active site and stabilizing the enzyme in a specific conformational state. This homogeneity is critical for forming the well-ordered crystal lattice required for high-resolution diffraction. The detergent-like nature of LysoPC(9:0) helps to prevent protein aggregation while providing the necessary lipid interface for the enzyme's interfacial binding surface, thereby promoting the formation of protein-lipid complex crystals.

Understanding the mechanism of enzyme action often requires studying the conformational changes that occur when a substrate or inhibitor binds to the active site. nih.gov 1-Nonanoyl-sn-glycero-3-phosphocholine serves as an excellent model lysophospholipid for studying enzymes like Phospholipase A2. PLA2 enzymes hydrolyze the sn-2 acyl chain of phospholipids (B1166683), and lysophospholipids are the product of this reaction. nih.gov

By using a short-chain lysophospholipid like LysoPC(9:0), which acts as a product or substrate analogue, researchers can trap the enzyme in a specific state. Nuclear Magnetic Resonance (NMR) spectroscopy studies on PLA2 have shown that binding to lysophospholipid micelles induces significant conformational changes in key regions of the enzyme, including the N-terminal region, the calcium-binding loop, and the active site residue His48. nih.gov These changes are indicative of the enzyme's activation upon binding to a lipid interface. The use of a simple, well-defined model lipid like 1-Nonanoyl-sn-glycero-3-phosphocholine allows for the precise characterization of these structural shifts, providing insight into the allosteric regulation and catalytic mechanism of the enzyme. nih.govamegroups.org

The research findings related to these applications are summarized in the table below.

| Application Area | Technique | Role of 1-Nonanoyl-sn-glycero-3-phosphocholine | Research Finding |

| Quantitative Lipidomics | LC-MS | Internal Standard | Enables accurate quantification of other lipids by correcting for extraction loss and instrument variability due to its non-endogenous nature. uni-graz.at |

| Protein Crystallography | X-ray Crystallography | Micelle-forming Agent / Stabilizer | Provides a membrane-mimicking environment that stabilizes interface-activated enzymes like PLA2, promoting the formation of high-quality crystals. |

| Enzyme Kinetics & Structure | NMR Spectroscopy | Model Lysophospholipid / Substrate Analogue | Induces specific conformational changes in the active site and interfacial binding surface of PLA2 upon binding, allowing for detailed study of the enzyme's activation mechanism. nih.gov |

Investigations into Biological and Biophysical Concepts Utilizing 1 Nonanoyl Sn Glycero 3 Phosphocholine As a Model

Membrane Biophysics and Lipid-Protein Interactions

The amphiphilic nature of 1-Nonanoyl-sn-glycero-3-phosphocholine, with its polar phosphocholine (B91661) headgroup and nonpolar nonanoyl tail, makes it a subject of interest in the study of membrane dynamics and the interactions between lipids and proteins.

Elucidation of Lipid-Water Interface Behavior in Enzyme Binding Systems

The interface between a lipid membrane and the surrounding aqueous environment is a critical region where many biological processes, including enzyme binding and catalysis, occur. Lysophospholipids like 1-Nonanoyl-sn-glycero-3-phosphocholine are known to alter the properties of this interface. Due to their cone-like molecular shape, they can change the packing of lipids in a bilayer, creating structural "defects" or increasing membrane curvature.

These alterations are significant for the action of interfacial enzymes like phospholipases. Research on various lysophospholipid analogs has shown that such disruptions in the bilayer can be a key factor in enzyme binding and activation. It is postulated that these structural defects serve as loci for the binding of enzymes such as phospholipase A2. While direct studies detailing the specific effects of 1-Nonanoyl-sn-glycero-3-phosphocholine on enzyme binding at the lipid-water interface are not extensively documented, its properties as a short-chain lysophospholipid make it a relevant model for understanding how the products of lipid hydrolysis can modulate enzyme activity by altering the physical state of the membrane interface.

Modeling of Short-Chain Lysophospholipid Polarity and Distribution within Aqueous and Lipid Environments

The distribution of short-chain lysophospholipids between the aqueous phase and the lipid bilayer is governed by their polarity and acyl chain length. A compound such as 1-Nonanoyl-sn-glycero-3-phosphocholine, with its relatively short nine-carbon chain, exhibits significant water solubility compared to its long-chain counterparts. This property is crucial for its biological function and its utility as a model lipid.

Atomistic modeling and simulation studies on various lysophospholipids help predict their behavior. biorxiv.org These models demonstrate that the absence of a second acyl chain increases the effective size of the polar headgroup, allowing water to penetrate more deeply into the membrane bilayer. biorxiv.org This increased polarity influences how the molecule partitions between the membrane and the aqueous environment. The partitioning behavior is critical in understanding its accessibility to enzymes located in the cytosol or within lysosomes. For instance, some water-soluble, short-chain oxidized phospholipids (B1166683) can access the catalytic site of enzymes like lysosomal phospholipase A2 directly from the aqueous phase without being incorporated into a lipid bilayer. nih.gov 1-Nonanoyl-sn-glycero-3-phosphocholine serves as a fundamental structural model for exploring these partitioning dynamics.

Enzymatic Hydrolysis and Metabolism of Lysophospholipids

1-Nonanoyl-sn-glycero-3-phosphocholine and structurally similar molecules are instrumental in studying the activity and specificity of enzymes involved in lipid metabolism, particularly phospholipases.

Substrate Analogue Applications in Phospholipase A2 Research

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 acyl chain of glycerophospholipids. Lysophospholipids, which are products of this reaction, can also act as substrate analogues or inhibitors, thereby modulating PLA2 activity. Studies using various lysophospholipid analogs have been crucial in understanding the mechanisms of PLA2 action. nih.gov

Reference for Catabolic Pathway Studies of Truncated Oxidized Phospholipids via Lysosomal Phospholipase A2

Oxidative stress can lead to the formation of truncated oxidized phospholipids (oxPLs), which are bioactive molecules implicated in various pathologies. Understanding their catabolism is crucial, and lysosomal phospholipase A2 (LPLA2 or PLA2G15) has been identified as a key enzyme in this process. nih.govnih.govphysiology.org Research in this area utilizes short-chain phospholipids as references and substrates to probe the specificity and mechanism of LPLA2.

A key study investigated the ability of LPLA2 to hydrolyze various truncated oxPLs. nih.gov The findings demonstrated that LPLA2 preferentially deacylates truncated oxidized phosphatidylcholines, with a notable specificity for the sn-1 position. This is significant because many phospholipases specifically target the sn-2 position. The water-soluble nature of these short-chain oxidized lipids allows them to partition from the membrane into the aqueous phase, where they can directly interact with LPLA2. nih.gov This mechanism was supported by the observation that hydrolysis could occur at neutral pH and was not inhibited by cationic amphiphilic drugs that interfere with lipid-water interface interactions. nih.gov

The table below summarizes the findings on LPLA2's activity towards truncated oxidized phospholipids, for which 1-Nonanoyl-sn-glycero-3-phosphocholine serves as a structural reference for a short-chain lysophospholipid.

| Substrate Type | Key Finding | Enzyme Specificity | Proposed Mechanism | Supporting Evidence |

|---|---|---|---|---|

| Truncated Oxidized Phosphatidylcholines (ox-PC) | Efficiently hydrolyzed by LPLA2 under acidic conditions. | Preferential deacylation at the sn-1 position. | Substrates partition from the lipid membrane into the aqueous phase and react with free LPLA2. | Hydrolysis occurs at neutral pH; not inhibited by amiodarone. nih.gov |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Not hydrolyzed by LPLA2 under similar conditions at neutral pH. | LPLA2 shows high specificity for the truncated, oxidized substrates. | Long-chain, non-oxidized phospholipids do not readily partition into the aqueous phase for enzyme access. | Lack of DOPC hydrolysis at neutral pH. nih.gov |

These findings highlight a novel catabolic pathway for bioactive truncated oxPLs mediated by LPLA2 and underscore the importance of using well-defined short-chain phospholipids to study these complex metabolic processes. nih.gov

Advanced Research Techniques and Experimental Models

Spectroscopic and Structural Analysis of 1-Nonanoyl-sn-glycero-3-phosphocholine and its Complexes

Understanding the three-dimensional structure and dynamic conformation of 1-Nonanoyl-sn-glycero-3-phosphocholine is fundamental to comprehending its function. Spectroscopic and crystallographic techniques are primary tools for this purpose, revealing atomic-level details of the molecule alone and in complex with proteins.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing the conformational dynamics of glycerophospholipids like 1-Nonanoyl-sn-glycero-3-phosphocholine in a solution state. 1H NMR studies, in particular, allow for the investigation of the rotational isomerism around the C-C bonds of the glycerol (B35011) backbone.

Table 1: Predominant Conformer Distribution of Phosphatidylcholines in Solution

| Conformer | Typical Distribution in Polar Solvents | Defining Feature |

| gt (+) | Amplified/Favored | (+)-helicity around the 1,2-diacyl moiety |

| gg (-) | Reduced | |

| tg | Reduced |

This interactive table is based on findings from conformational analyses of related phosphatidylcholines, indicating the influence of the phosphocholine (B91661) headgroup. frontiersin.org

X-ray Crystallography for Protein-Bound Structural Insights

While obtaining crystals of lipids alone can be challenging, X-ray crystallography is invaluable for determining the high-resolution structure of lipids when they are bound to proteins. nih.gov This technique provides a static, atomic-level snapshot of the interactions between the lipid and its protein partner.

A key example is the structural determination of lysophosphatidylcholine (B164491) (LPC) in complex with human serum albumin (HSA), a major carrier protein for lipids in the blood. frontiersin.org Crystallographic studies have successfully resolved the structure of HSA with multiple LPC molecules bound. These studies revealed that LPC molecules occupy the primary fatty acid binding sites on the protein. frontiersin.org Even in the presence of other endogenous fatty acids like myristate, LPC remains bound to specific sites, underscoring its significant interaction with the carrier protein. frontiersin.org These structural insights are crucial for understanding how lysophospholipids are transported and how their bioavailability is regulated. frontiersin.org

Table 2: Crystallographic Insights of Lysophosphatidylcholine (LPC) Binding to Human Serum albumin (HSA)

| Complex | Number of LPC Molecules Bound | Location of Binding |

| Binary HSA:LPC | 6 | Primary fatty acid binding sites |

| Ternary HSA:Myristate:LPC | 3 | Binding sites 1, 3, and 5 |

This interactive table summarizes data from the crystal structure analysis of HSA-LPC complexes. frontiersin.org

Integration into In Vitro Biochemical Assays

1-Nonanoyl-sn-glycero-3-phosphocholine serves as a critical tool in various in vitro biochemical assays designed to probe enzyme function and mimic biological membrane processes.

Enzyme Activity and Kinetic Studies

Lysophospholipids are key substrates and intermediates in lipid metabolism, making them essential components for studying the activity and kinetics of various enzymes. nih.gov 1-Nonanoyl-sn-glycero-3-phosphocholine can be used as a substrate to characterize the function of enzymes such as lysophospholipases and lysophospholipid acyltransferases (LPATs).

Lysophospholipase Assays: These enzymes catalyze the hydrolysis of the fatty acyl residue from a lysophospholipid. nih.govresearchgate.net Assays using specific lysophosphatidylcholine species can determine the substrate specificity and hydrolytic profile of different lysophospholipases. nih.govresearchgate.net Novel fluorescence-based assays, for instance, can continuously monitor enzyme activity by detecting the release of the non-esterified fatty acid. nih.govresearchgate.net

Lysophospholipid Acyltransferase (LPAT) Assays: LPATs are involved in phospholipid remodeling by incorporating fatty acyl chains into lysophospholipids. sigmaaldrich.com Assays using a defined lysophosphatidylcholine substrate alongside various acyl-CoA esters allow researchers to determine the selectivity and kinetics of these enzymes, providing a detailed view of their role in controlling phospholipid composition. sigmaaldrich.com

Commercially available kits also utilize lysophosphatidylcholine-specific enzymes to quantify the amount of LPC in biological samples, where the lysophospholipid is a substrate in an enzymatic cascade that produces a detectable signal. h-its.org

Table 3: Enzymes Studied Using Lysophosphatidylcholine Substrates

| Enzyme Class | Catalytic Action | Information Gained from Assays |

| Phospholipase A2 (PLA2) | Hydrolyzes phosphatidylcholine to produce lysophosphatidylcholine. | Study of LPC generation pathways. nih.gov |

| Lysophospholipase | Hydrolyzes the acyl chain from lysophosphatidylcholine. | Substrate specificity and hydrolytic activity. nih.govresearchgate.net |

| Lysophospholipid Acyltransferase (LPAT) | Transfers an acyl group to lysophosphatidylcholine. | Substrate preference and role in phospholipid remodeling. sigmaaldrich.com |

This interactive table outlines enzymes that can be investigated using lysophosphatidylcholine in biochemical assays.

Lipid Vesicle and Micelle Systems for Membrane Mimicry

Model membrane systems such as lipid vesicles (liposomes) and micelles are indispensable for studying lipid behavior and lipid-protein interactions in a controlled environment. Phosphatidylcholines are common building blocks for forming vesicles, which are closed, spherical bilayer structures that mimic cell membranes. nih.gov

Due to its molecular geometry with a single acyl chain and a relatively large phosphocholine headgroup, 1-Nonanoyl-sn-glycero-3-phosphocholine is an amphiphile that functions as a detergent. Unlike double-chained phospholipids (B1166683) that readily form bilayers, single-chained lysophospholipids tend to form micelles—small, spherical aggregates where the acyl chains are sequestered from the aqueous environment. nih.gov

This property is exploited in membrane mimicry studies. The incorporation of lysophospholipids like 1-Nonanoyl-sn-glycero-3-phosphocholine into pre-formed phosphatidylcholine vesicles can induce structural changes, leading to the transformation of vesicles into mixed micelles or other intermediate nanostructures. nih.gov Studying this vesicle-to-micelle transition provides fundamental insights into membrane stability, fusion, and the effects of detergent-like lipids on bilayer integrity. sigmaaldrich.com These systems are crucial for solubilizing membrane proteins for structural studies and for investigating processes that involve changes in membrane curvature.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Methodologies Leveraging 1-Nonanoyl-sn-glycero-3-phosphocholine Properties

The advancement of lipidomics heavily relies on the continuous development of sensitive and specific analytical methods. While high-throughput quantification of lysophosphatidylcholines (LPCs) is achievable with techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), there is an opportunity to develop methodologies that specifically leverage the properties of the nonanoyl acyl chain of 1-Nonanoyl-sn-glycero-3-phosphocholine. nih.govresearchgate.net

Future research could focus on the development of tailored liquid chromatography methods that optimize the separation of LPCs with short to medium-length acyl chains, such as the C9 chain of 1-Nonanoyl-sn-glycero-3-phosphocholine. This could lead to improved resolution and more accurate quantification in complex biological samples.

Furthermore, the characteristic fragmentation patterns of LPCs in tandem mass spectrometry offer a promising avenue for the development of more specific and sensitive detection methods. nih.govrsc.orgkoreascience.kr A systematic study of the fragmentation of 1-Nonanoyl-sn-glycero-3-phosphocholine could lead to the identification of unique product ions, enabling the development of highly specific multiple reaction monitoring (MRM) assays. Such assays would be invaluable for tracking the metabolic fate of this specific LPC in various biological systems.

Table 1: Characteristic Mass Spectrometry Fragments for Lysophosphatidylcholines

| Precursor Ion | Fragment Ion (m/z) | Description |

|---|---|---|

| [M+H]+ | 184 | Phosphocholine (B91661) headgroup |

| [M+H]+ | 104 | Choline fragment |

This table is interactive. Click on the headers to sort the data.

Deeper Elucidation of Specific Enzymatic Recognition and Catalysis Mechanisms

Phospholipases are crucial enzymes in lipid metabolism and signaling, and their activity is often dependent on the specific structure of their phospholipid substrates. While general enzymatic assays for phospholipase A2 (PLA2) using lysophosphatidylcholine (B164491) substrates are well-established, a detailed understanding of the specific recognition and catalysis mechanisms for 1-Nonanoyl-sn-glycero-3-phosphocholine is still lacking. sigmaaldrich.comnih.gov

Future research should focus on kinetic studies of various PLA2 isozymes with 1-Nonanoyl-sn-glycero-3-phosphocholine as a substrate. This would provide valuable data on substrate specificity and catalytic efficiency, shedding light on how the nonanoyl chain influences enzyme-substrate interactions. The development of fluorometric or colorimetric assays specifically adapted for short-chain LPCs could facilitate high-throughput screening of enzyme activity and inhibitor libraries. abcam.com

Understanding the structural basis for enzyme specificity will require biophysical techniques such as X-ray crystallography or cryo-electron microscopy to solve the structures of PLA2 enzymes in complex with 1-Nonanoyl-sn-glycero-3-phosphocholine or a suitable analog. These studies would provide atomic-level insights into the binding pocket and the catalytic residues involved in the hydrolysis of this specific lysophospholipid.

Expanding its Utility as a Model for Fundamental Membrane-Associated Processes

Due to its amphiphilic nature and relatively simple structure, 1-Nonanoyl-sn-glycero-3-phosphocholine is an excellent candidate for modeling fundamental membrane-associated processes. One of its key properties is its ability to form micelles in aqueous solutions. The critical micelle concentration (CMC) is a crucial parameter that dictates the self-assembly of surfactants. For lysophospholipids, the CMC is highly dependent on the acyl chain length. nih.gov

While the exact CMC for 1-Nonanoyl-sn-glycero-3-phosphocholine (C9) has not been explicitly reported, it can be estimated based on the trend observed for other lysophosphatidylcholines. For instance, the CMC for 1-decanoyl-sn-glycero-3-phosphocholine (B1200132) (C10) is approximately 7.0 mM. nih.gov It is expected that the CMC of the C9 variant would be slightly higher.

Future research can precisely determine the CMC of 1-Nonanoyl-sn-glycero-3-phosphocholine using techniques such as surface tension measurements or isothermal titration calorimetry. nih.govresearchgate.net This would provide a fundamental parameter for its use in studies of membrane protein solubilization and reconstitution, as well as in drug delivery systems where micellar encapsulation is employed.

Table 2: Critical Micelle Concentration (CMC) of 1-Acyl-sn-glycero-3-phosphocholines

| Acyl Chain | Number of Carbons | CMC (mM) |

|---|---|---|

| Decanoyl | 10 | 7.0 |

| Dodecanoyl | 12 | 0.70 |

| Tetradecanoyl | 14 | 0.070 |

This table is interactive. Data from reference nih.gov.

Exploration in Multicomponent Lipid Systems for Membrane Biophysics

Biological membranes are complex mixtures of various lipids and proteins. The study of multicomponent lipid systems is therefore essential for understanding the biophysical properties of cell membranes. nih.govnih.gov The introduction of a short-chain lysophospholipid like 1-Nonanoyl-sn-glycero-3-phosphocholine into a lipid bilayer can significantly alter its properties.

Of particular interest is the interaction of 1-Nonanoyl-sn-glycero-3-phosphocholine with cholesterol and other key membrane lipids. Understanding how this short-chain lysophospholipid partitions between different lipid phases and how it affects the properties of lipid rafts will provide valuable insights into its potential role in modulating membrane protein function and signaling pathways. Computational modeling and molecular dynamics simulations can complement experimental studies by providing a detailed view of the molecular interactions at the atomic level.

Q & A

Q. What methodologies are recommended for synthesizing 1-Nonanoyl-sn-glycero-3-phosphocholine?

Synthesis typically involves acylation of sn-glycero-3-phosphocholine with nonanoyl chloride under controlled conditions. A published protocol for analogous phosphatidylcholines (e.g., 1,2-diacyl derivatives) uses coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) to achieve regioselective acylation . Purification via silica gel chromatography or preparative HPLC is critical to isolate the sn-1 isomer. Validate purity using TLC or H NMR (e.g., characteristic peaks for the nonanoyl chain at δ 0.88–1.28 ppm) .

Q. How can 1-Nonanoyl-sn-glycero-3-phosphocholine be quantified in biological samples?

Use commercial phosphatidylcholine assay kits (e.g., fluorometric or colorimetric assays) with modifications for specificity. For example:

- Sample preparation : Extract lipids using the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v), isolate the chloroform layer, and evaporate under nitrogen .

- Assay protocol : Follow kit instructions (e.g., enzymatic hydrolysis by phospholipase D, choline oxidase reaction, and detection via horseradish peroxidase-coupled dye). Include a standard curve with synthetic 1-Nonanoyl-sn-glycero-3-phosphocholine (0–100 µM) to account for chain-length-dependent sensitivity .

Q. What are the key stability considerations for handling this compound?

Store lyophilized powder at −20°C in argon-flushed vials to prevent oxidation. For solutions, use ethanol or chloroform (avoid aqueous buffers) and aliquot to minimize freeze-thaw cycles. Monitor degradation via HPLC-MS; hydrolyzed products (e.g., lyso-phosphatidylcholine) appear as smaller retention times or mass shifts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

Contradictions may arise from:

- Structural variants : Compare activity of 1-Nonanoyl-sn-glycero-3-phosphocholine with other acyl-chain analogs (e.g., stearoyl or palmitoleoyl) to assess chain-length dependency .

- Experimental models : Use primary cells (e.g., human monocytes) instead of immortalized lines, as lipid metabolism varies significantly. Include controls for endotoxin contamination (LAL assay) .

- Dose-response profiling : Test concentrations from 1–100 µM, as low doses may activate anti-inflammatory pathways (e.g., PPAR-γ) while higher doses induce membrane disruption .

Q. What strategies are effective for separating stereoisomers or diastereomers during synthesis?

- Chiral chromatography : Use a Chiralpak IA column with hexane:isopropanol (95:5, 0.1% trifluoroacetic acid) to resolve sn-1 and sn-2 isomers. Confirm elution order via circular dichroism .

- Enzymatic resolution : Phospholipase A2 selectively hydrolyzes the sn-2 acyl chain, enabling isolation of the desired sn-1 isomer .

Q. How should researchers optimize lipid extraction protocols for complex matrices (e.g., serum or tissue)?

- Matrix-specific adjustments : For serum, pre-treat with 0.1 M HCl to dissociate lipoproteins before Bligh-Dyer extraction. For tissues, homogenize in liquid nitrogen to minimize phospholipase activity .

- Recovery validation : Spike samples with deuterated 1-Nonanoyl-sn-glycero-3-phosphocholine (e.g., d4-choline headgroup) and quantify recovery via LC-MS/MS (target >85%) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。